Cobalt chloride hexahydrate

描述

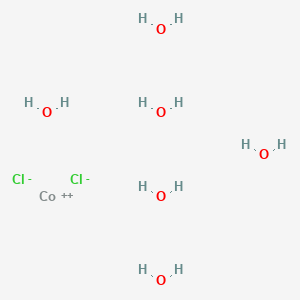

Structure

2D Structure

属性

IUPAC Name |

cobalt(2+);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Co/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPFVAHMJGGAJG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cl-].[Cl-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoCl2, Cl2Co | |

| Record name | COBALT CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8439 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COBALT (II) CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0783 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | cobalt(II) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cobalt(II)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040180 | |

| Record name | Cobalt chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cobalt chloride is a pink to red solid with a slight sharp odor. Sinks and mixes with water. Pale blue leaflets, turns pink upon exposure to moist air., Pale-blue hygroscopic solid; Turns pink in moist air; [Merck Index] Blue granules with a chlorine-like smell and soluble in water; [MSDSonline], PALE BLUE HYGROSCOPIC POWDER. TURNS PINK ON EXPOSURE TO AIR AND MOISTURE. | |

| Record name | COBALT CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8439 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cobaltous chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8047 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | COBALT (II) CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0783 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

1049 °C | |

| Record name | Cobaltous chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COBALT (II) CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0783 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in water, 53.420 lb/100 lb water at 70 °F, In water, 1.16 kg/L at 0 °C, Soluble in alcohols, acetone, ether, glycerol, and pyridine, For more Solubility (Complete) data for Cobaltous chloride (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 53 (good) | |

| Record name | Cobaltous chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COBALT (II) CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0783 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.924 at 68 °F (USCG, 1999) - Denser than water; will sink, 3.36 at 25 °C/4 °C, Mol wt: 165.87; violet-blue, monoclinic or triclinic crystals; density: 2.477 at 25 °C/26 °C; slightly soluble in ether /Cobaltous chloride dihydrate/, 3.4 g/cm³ | |

| Record name | COBALT CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8439 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cobaltous chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COBALT (II) CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0783 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

VP: 10 kPa (75 mm Hg) at 818 °C; 100 kPa (750 mm Hg) at 1048 °C | |

| Record name | Cobaltous chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale-blue hygroscopic leaflets; colorless in very thin layers, Blue hexagonal leaflets | |

CAS No. |

7646-79-9, 1332-82-7 | |

| Record name | COBALT CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8439 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cobalt chloride (CoCl2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7646-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cobalt chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001332827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobaltous chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007646799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt chloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14206 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cobalt chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COBALTOUS CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EVS87XF13W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cobaltous chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COBALT (II) CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0783 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

187 °F (USCG, 1999), 735 °C | |

| Record name | COBALT CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8439 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cobaltous chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COBALT (II) CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0783 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies and Precursor Chemistry of Cobalt Ii Chloride Hexahydrate

Advanced Preparation Techniques for Crystalline Cobalt(II) Chloride Hexahydrate

The synthesis of crystalline cobalt(II) chloride hexahydrate can be achieved through various advanced methodologies, each offering distinct advantages in terms of purity, crystal quality, and scalability. These techniques range from traditional solvent-based crystallization to more modern solid-state and electrochemical approaches.

Solvent-Based Crystallization and Purification Protocols

Solvent-based methods are the most common for preparing cobalt(II) chloride hexahydrate, typically involving the reaction of a cobalt precursor with hydrochloric acid followed by crystallization. Common precursors include cobalt(II) carbonate, cobalt(II) hydroxide (B78521), or cobalt(II) oxide. frontiersin.orgrsc.org The general reaction involves dissolving the precursor in hydrochloric acid, which yields an aqueous solution of cobalt(II) chloride. frontiersin.org

The hexahydrate crystals are subsequently obtained by concentrating the solution through evaporation and allowing it to cool. frontiersin.org For purification, fractional crystallization is a highly effective protocol. This involves creating a saturated aqueous solution at room temperature and allowing it to crystallize overnight. The initial fraction of crystals is separated and re-subjected to the crystallization process multiple times to enhance purity. holycrossngl.edu.in Recrystallization can also be performed from a dilute aqueous hydrochloric acid solution. holycrossngl.edu.in A patented method describes a process where cobalt(II) oxide is dissolved in a hydrochloric acid solution, which is then concentrated, cooled to between -15°C and -20°C, and subjected to a stream of carbon dioxide gas to facilitate the formation of dark purple hexahydrate crystals. sibran.ru

Table 1: Comparison of Solvent-Based Synthesis Protocols for Cobalt(II) Chloride Hexahydrate

| Precursor | Reagent | Key Process Steps | Purification Method | Reference |

|---|---|---|---|---|

| Cobalt(II) carbonate or hydroxide | Hydrochloric acid | Dissolution, evaporation, cooling to crystallize. | Not specified. | frontiersin.org |

| Cobalt(II) oxide | Hydrochloric acid | Dissolution, concentration, cooling (-15°C to -20°C), CO₂ injection. | Not specified. | sibran.ru |

| Crude CoCl₂·6H₂O | Water | Creation of saturated solution, standing overnight. | Fractional crystallization. | holycrossngl.edu.in |

| Crude CoCl₂·6H₂O | Dilute HCl | Dissolution and recrystallization. | Recrystallization. | holycrossngl.edu.in |

Electrochemical Synthesis Pathways for High-Purity Material

While direct electrochemical synthesis of cobalt(II) chloride hexahydrate is not a widely documented method, the electrochemical behavior of its solutions is extensively studied for the deposition of high-purity cobalt metal and nanostructures. In these processes, CoCl₂·6H₂O acts as the essential metal precursor salt in various electrolytes. researchgate.net

Studies have investigated the electrodeposition of cobalt from ethylene (B1197577) glycol-based solutions containing 0.5 M cobalt(II) chloride at 70°C. Cyclic voltammetry reveals that the reduction of Co(II) is an irreversible process with high faradaic efficiencies of 85–90%. researchgate.net The research demonstrates that cobalt can be effectively electrodeposited from these nonaqueous solvents in a single, two-electron step. researchgate.net Such electrochemical studies are crucial for applications in creating cobalt thin films and nanowires, where the purity of the deposited material is paramount. researchgate.net Further research has explored the synthesis of cobalt hydroxides, such as α-Co(OH)₂, via chemical methods using CoCl₂·6H₂O, which can then be used in electrochemical applications. rsc.org

Mechanochemical Approaches in Solid-State Coordination Compound Synthesis

Mechanochemistry, which involves inducing reactions in the solid state through mechanical force (e.g., grinding or milling), presents a solvent-free alternative for synthesizing coordination compounds. This technique has been successfully applied to reactions involving anhydrous cobalt(II) chloride and its hexahydrate form. rsc.orgsibran.ruirejournals.com

Research has demonstrated that various cobalt complexes can be synthesized by milling cobalt(II) chloride hexahydrate directly with a ligand. For instance, equimolar concentrations of CoCl₂·6H₂O and benzimidazole (B57391) can be ground together for approximately 20 minutes to yield a powdered complex, showcasing a rapid, solvent-free synthetic route. irejournals.com Other studies have utilized anhydrous cobalt(II) chloride as a starting material for mechanochemical reactions. In one example, milling anhydrous CoCl₂ with lithium borohydride (B1222165) (LiBH₄) results in the formation of diborane(6), achieving a yield of 49.4%. sibran.ru Another application involves the direct reaction of stoichiometric amounts of caesium chloride (CsCl) and anhydrous CoCl₂ under ambient conditions to produce phase-pure halocobaltate phases like CsCoCl₃ and Cs₂CoCl₄. rsc.org These methods highlight the versatility of mechanochemistry in accessing coordination compounds that may be difficult to obtain through traditional solution-based routes. rsc.orgdntb.gov.ua

Role as a Precursor in the Synthesis of Advanced Cobalt-Containing Materials

Cobalt(II) chloride hexahydrate is a fundamental precursor for the synthesis of a wide array of advanced materials, particularly cobalt oxide nanoparticles and nanostructures, which have significant applications in catalysis, energy storage, and electronics.

Fabrication of Cobalt Oxide Nanoparticles and Nanostructures

The transformation of cobalt(II) chloride hexahydrate into cobalt oxide nanostructures, primarily cobaltosic oxide (Co₃O₄), is a well-established process. These nanostructures are valued for their exceptional thermal stability and magnetic, optical, and electrochemical properties. holycrossngl.edu.in Various chemical synthesis routes are employed to control the size, morphology, and crystallinity of the resulting nanoparticles.

Co-precipitation is a simple, effective, and widely used method for synthesizing cobalt oxide nanoparticles from cobalt(II) chloride hexahydrate. holycrossngl.edu.inresearchgate.nethilarispublisher.com The process involves dissolving CoCl₂·6H₂O in a solvent (typically deionized water) and then adding a precipitating agent to induce the formation of a cobalt-containing precursor, which is subsequently converted to cobalt oxide through heat treatment (calcination). holycrossngl.edu.inhilarispublisher.com

In a typical synthesis, an aqueous solution of cobalt(II) chloride hexahydrate is prepared, and a basic solution, such as ammonium (B1175870) hydroxide (NH₄OH) or sodium hydroxide (NaOH), is added dropwise with constant stirring. holycrossngl.edu.in This raises the pH, leading to the precipitation of cobalt hydroxide. The precipitate is then aged, washed, dried, and finally calcined in a furnace at temperatures ranging from 400°C to 500°C to yield crystalline Co₃O₄ nanoparticles. holycrossngl.edu.inhilarispublisher.com Researchers have optimized this method by varying parameters like precursor concentration, pH, and stirring time to control the particle size and properties for specific applications, such as catalysis and photocatalysis. frontiersin.orghilarispublisher.com

Table 2: Research Findings on Co-precipitation Synthesis of Co₃O₄ Nanoparticles

| Precursor | Precipitating Agent | Key Process Steps | Calcination Temp. | Resulting Material | Reference |

|---|---|---|---|---|---|

| Cobalt chloride hexahydrate (0.1 M) | Ammonium hydroxide | Stirring (30 min), precipitation (48 hrs), drying (90°C). | 500°C (2 hrs) | Crystalline Co₃O₄ nanoparticles. | holycrossngl.edu.in |

| This compound | Sodium hydroxide | Not specified. | Not specified. | Co₃O₄ nano aggregates. | researchgate.net |

| This compound | Diluted NH₃·H₂O | Stirring until pH 11, reflux (180°C for 2 hrs), aging (24 hrs), drying (80°C). | 400°C (3 hrs) | Chromium-doped Co₃O₄ nanoparticles. | hilarispublisher.com |

| This compound (1.85 mmol) | Sodium borohydride (NaBH₄) | Stirring with Pluronic P123 stabilizer, magnetic separation, washing. | Drying at 65°C (5 hrs) | Magnetic Co₃O₄ nanoparticles. | frontiersin.org |

Hydrothermal and Solvothermal Methods for Controlled Morphology

Cobalt(II) chloride hexahydrate is a versatile precursor in hydrothermal and solvothermal synthesis, which are widely employed methods for producing crystalline materials with controlled morphologies. These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures within a sealed vessel, such as an autoclave. By carefully tuning reaction parameters like temperature, solvent, and the use of surfactants or complexing agents, researchers can direct the growth of nanomaterials into specific shapes such as nanowires, nanorods, microspheres, and other complex architectures.

In hydrothermal synthesis, CoCl₂·6H₂O can be used with agents like urea (B33335) to produce cobalt oxide (Co₃O₄) nanostructures. The morphology of the resulting material is highly dependent on the anion present in the cobalt salt precursor. diva-portal.org For instance, using this compound in a reaction with urea at 95°C has been shown to produce an interconnected network of Co₃O₄ nanowires. diva-portal.org Another study demonstrated the formation of urchin-like Co₃O₄ structures with an average diameter of 4-6 μm. juniperpublishers.com This was achieved by reacting this compound in a solution containing polyethylene (B3416737) glycol (PEG-400) and hydrogen peroxide, followed by a second hydrothermal step with urea at 150°C. juniperpublishers.com The use of PEG as a surfactant is crucial as it modifies the surface energy, guiding the assembly of nanowires into these complex, three-dimensional structures. juniperpublishers.com

Solvothermal methods, which utilize organic solvents, also employ this compound to create a variety of compounds with tailored morphologies. For example, β-Co₂P (cobalt phosphide) nanorods with a diameter of about 50 nm were synthesized by reacting CoCl₂·6H₂O with yellow phosphorus in an autoclave at 180°C. researchgate.net Similarly, one-dimensional assemblies of Ni-Co alloy microstructures have been created using a solvothermal reaction involving cobalt(II) chloride hexahydrate and nickel(II) chloride in 1,2-propanediol, which acts as both the solvent and reducing agent. d-nb.info The morphology of these alloys can be controlled by adjusting parameters like the concentration of NaOH in the reaction mixture. d-nb.info Furthermore, bi-component nanocomposites, such as cobalt metatitanate and cobalt oxide, have been produced via a solvothermal route using cobalt(II) chloride hexahydrate and titanium tetraisopropoxide (TTIP) as starting materials. researchgate.net

Table 1: Examples of Hydrothermal and Solvothermal Synthesis using Cobalt(II) Chloride Hexahydrate

| Target Material | Method | Precursors | Key Parameters | Resulting Morphology | Reference |

|---|---|---|---|---|---|

| Co₃O₄ | Hydrothermal | CoCl₂·6H₂O, Urea | 95°C | Interconnected nanowire network | diva-portal.org |

| Co₃O₄ | Hydrothermal | CoCl₂·6H₂O, PEG-400, H₂O₂, Urea | 100°C then 150°C | Urchin-like structures (4-6 μm diameter) | juniperpublishers.com |

| Co₉S₈ | Hydrothermal | CoCl₂·6H₂O, Thiourea, KOH, Na₂EDTA | 180°C for 24h | Cage-like microspheres | mdpi.com |

| Co-doped ZnO | Hydrothermal | CoCl₂·6H₂O, ZnCl₂, KOH | - | Cylindrical microcrystals | nih.gov |

| β-Co₂P | Solvothermal | CoCl₂·6H₂O, Yellow Phosphorus | 180°C | Nanorods (~50 nm diameter) | researchgate.net |

| Ni-Co Alloy | Solvothermal | CoCl₂·6H₂O, NiCl₂·6H₂O, 1,2-propanediol, NaOH | 170°C for 20h | One-dimensional microwires | d-nb.info |

| CoTiO₃/Co₃O₄ | Solvothermal | CoCl₂·6H₂O, Titanium tetraisopropoxide (TTIP) | 650°C | Nanocomposite | researchgate.net |

Microwave-Assisted Synthesis of Cobalt Oxides

Microwave-assisted synthesis has emerged as a rapid, energy-efficient, and cost-effective method for producing nanomaterials. rsc.orgnih.gov This technique utilizes microwave irradiation to heat the reaction mixture, leading to uniform and rapid heating, which can significantly shorten reaction times compared to conventional heating methods like hydrothermal or solvothermal processes. nih.gov Cobalt(II) chloride hexahydrate is frequently used as a precursor in these syntheses to produce cobalt oxide (Co₃O₄) nanoparticles with controlled properties. researchgate.netsciepublish.com

The synthesis process typically involves dissolving this compound in a suitable solvent, often with a surfactant or stabilizing agent, and then subjecting the solution to microwave irradiation. For instance, Co₃O₄ nanoparticles have been synthesized using an aqueous solution of CoCl₂·6H₂O with the leaf extract of Hibiscus rosa-sinensis acting as a catalyst and stabilizer. The resulting nanoparticles exhibited a sponge-like and cubical spine-like structure with an average grain size of 60 nm. researchgate.net In another approach, a simple microwave-assisted chemical coprecipitation method was used to create Co₃O₄ nanorods. acs.org

The use of surfactants like polyethylene glycol (PEG) in a sonochemical synthesis, which can be followed by microwave treatment, helps in controlling the particle size and reducing agglomeration. sciepublish.com A rapid microwave-assisted hydrothermal method has been developed to synthesize cobalt manganese phosphate (B84403) (COMAP) nanostructures in just 12.5 minutes, a significant reduction from the 24-48 hours required for conventional hydrothermal methods. nih.gov This process involved reacting this compound and manganese chloride hexahydrate in the presence of disodium (B8443419) phosphate. nih.gov These examples highlight the versatility of microwave-assisted methods in leveraging this compound for the efficient production of advanced oxide materials.

Table 2: Microwave-Assisted Synthesis of Cobalt Oxides from Cobalt(II) Chloride Hexahydrate

| Target Material | Method | Key Reagents | Key Features | Resulting Product | Reference |

|---|---|---|---|---|---|

| Co₃O₄ | Microwave-Assisted | CoCl₂·6H₂O, Hibiscus rosa-sinensis leaf extract | Use of plant extract as catalyst and stabilizer | Nanoparticles with sponge-like and cubical spine-like structure (~60 nm) | researchgate.net |

| Co₃O₄ | Microwave-Assisted Coprecipitation | CoCl₂·6H₂O, NaOH | Low temperature, atmospheric pressure synthesis | Co₃O₄ nanorods (~33 nm thickness, ~283 nm length) | acs.org |

| Co₃O₄ | Sonochemical with Microwave Potential | CoCl₂·6H₂O, PEG, NaOH | Use of PEG surfactant to control size and agglomeration | Nanoparticles with an average crystallite size of ~15 nm | sciepublish.com |

| COMAP | Microwave-Assisted Hydrothermal | CoCl₂·6H₂O, MnCl₂·6H₂O, Na₂HPO₄ | Rapid synthesis time (12.5 minutes) | Fluffy, platelet-like nanostructures | nih.gov |

Preparation of Diverse Cobalt Salts and Complexes

Cobalt(II) chloride hexahydrate is a fundamental starting material in inorganic synthesis, serving as a precursor for a wide array of other cobalt salts and coordination complexes. wikipedia.orgatamanchemicals.com Its solubility in water and other polar solvents makes it ideal for reactions in solution.

Simple double decomposition (metathesis) reactions in aqueous solutions can produce various insoluble cobalt salts. For example, reacting an aqueous solution of CoCl₂·6H₂O with sodium carbonate yields a precipitate of cobalt(II) carbonate (CoCO₃). atamanchemicals.com Similarly, reaction with an alkali hydroxide like sodium hydroxide results in the formation of cobalt(II) hydroxide (Co(OH)₂). atamanchemicals.com

Cobalt(II) chloride hexahydrate is also central to the synthesis of coordination complexes. In the presence of ammonia (B1221849) and an oxidizing agent, the Co(II) ion is readily oxidized to Co(III), forming stable complexes. A classic example is the synthesis of hexamminecobalt(III) chloride, [Co(NH₃)₆]Cl₃, where CoCl₂·6H₂O is reacted with ammonia and ammonium chloride in the presence of an oxidant like hydrogen peroxide or atmospheric oxygen. williams.edusciencemadness.org By controlling the stoichiometry and reaction conditions, other ammine complexes like chloropentaamminecobalt(III) chloride, [Co(NH₃)₅Cl]Cl₂, can also be prepared. williams.edu

Furthermore, CoCl₂·6H₂O is used to synthesize complexes with various organic ligands. It reacts with Schiff base ligands in methanol (B129727) to form cobalt(II) complexes, where the cobalt ion is often found in a distorted octahedral geometry. niscpr.res.in It has also been used to prepare SNS pincer cobalt(II) model complexes of liver alcohol dehydrogenase by reacting it with bis-thione ligand precursors in acetonitrile. jove.com These reactions typically involve mixing the ligand with CoCl₂·6H₂O in a suitable solvent and refluxing the mixture to yield the desired complex. niscpr.res.injove.com

Table 3: Examples of Cobalt Salts and Complexes Synthesized from Cobalt(II) Chloride Hexahydrate

| Starting Material | Reagents | Solvent/Conditions | Product | Reference |

|---|---|---|---|---|

| CoCl₂·6H₂O | Sodium Carbonate (Na₂CO₃) | Aqueous solution | Cobalt(II) Carbonate (CoCO₃) | atamanchemicals.com |

| CoCl₂·6H₂O | Sodium Hydroxide (NaOH) | Aqueous solution | Cobalt(II) Hydroxide (Co(OH)₂) | atamanchemicals.com |

| CoCl₂·6H₂O | Ammonia (NH₃), Ammonium Chloride (NH₄Cl), Hydrogen Peroxide (H₂O₂) | Aqueous Ammonia | Hexamminecobalt(III) chloride ([Co(NH₃)₆]Cl₃) | williams.edusciencemadness.org |

| CoCl₂·6H₂O | Schiff base ligand | Methanol, Reflux at 80°C | Cobalt(II) Schiff base complex | niscpr.res.in |

| CoCl₂·6H₂O | 2,6-BIS-N-isopropyl-N'methyleneimidzole-2-thione-pyridine | Acetonitrile, Reflux | SNS pincer cobalt(II) complex | jove.com |

Formation of Organic-Inorganic Hybrid Composites

Cobalt(II) chloride hexahydrate is a key inorganic precursor for the synthesis of organic-inorganic hybrid materials. These materials combine the properties of both organic and inorganic components at a molecular or nanoscale level, leading to novel functionalities. The synthesis often involves solvothermal or solid-state reactions where the cobalt ion from CoCl₂·6H₂O coordinates with organic ligands.

A one-step solvothermal method has been used to create a polystyrene–cobalt ferrite (B1171679) (PS–CoFe₂O₄) composite nanomaterial. acs.org In this process, CoCl₂·6H₂O, ferric chloride hexahydrate, and the styrene (B11656) monomer were used as precursors. The resulting material consists of two phases, polystyrene and CoFe₂O₄, hybridized at the nanoscale. acs.org Another solvothermal approach was used to prepare (Zn₀.₅Co₀.₅Fe₂O₄/Mn₀.₅Ni₀.₅Fe₂O₄)@C-MWCNTs hybrids, where CoCl₂·6H₂O was one of several metal chlorides dissolved in ethylene glycol along with other reagents. mdpi.com

Metal hydroxide salts (MHSs), a type of organic-inorganic hybrid material, can be synthesized using CoCl₂·6H₂O. nih.gov The process involves dissolving the cobalt salt and a carboxylic acid in a water/ethanol (B145695) mixture, leading to the formation of hybrid compounds that can be heat-treated to produce various inorganic materials like cobalt sulfides. nih.gov

Hybrid materials with photoluminescent properties have also been developed. A luminescent hybrid material, Bis(8-hydroxyquinoline)cobalt(II) (Co(8hq)₂), was incorporated into mesoporous silica (B1680970). tci-thaijo.orgtci-thaijo.org The synthesis was performed via a solid-state reaction at room temperature by grinding mesoporous silica with CoCl₂·6H₂O and the organic ligand 8-hydroxyquinoline. tci-thaijo.org This method demonstrates a solvent-free approach to creating functional hybrid composites. Additionally, laccase@Co₃(PO₄)₂ hybrid nanoflowers (HNFs) have been fabricated through a soft biomineralization process where the cobalt phosphate provides the inorganic structure for the laccase enzyme. researchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization

Single-Crystal and Powder X-ray Diffraction Analysis of Cobalt(II) Chloride Hexahydrate and Its Derivatives

X-ray diffraction techniques, including both single-crystal and powder X-ray diffraction (PXRD), are indispensable for the detailed structural analysis of crystalline materials. These methods have been extensively applied to cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) and its derivatives to determine their fundamental crystallographic parameters and intricate structural features.

Determination of Crystal System and Space Group

Single-crystal X-ray diffraction studies have unequivocally established that cobalt(II) chloride hexahydrate crystallizes in the monoclinic system. researchgate.netjps.jpoup.comgoogle.com The space group has been identified as C2/m, which is centrosymmetric. researchgate.netjps.jpoup.com This determination is based on the systematic absences of diffractions observed in the X-ray data. oup.com The unit cell of CoCl₂·6H₂O contains two formula units (Z=2). researchgate.netjps.jpoup.com

Powder X-ray diffraction is also a valuable tool, particularly for confirming the phase purity and crystal structure of polycrystalline samples of CoCl₂·6H₂O and its derivatives. google.comresearchgate.net The diffraction patterns of synthesized cobalt-amine complexes, for instance, show new crystalline phases that are distinct from the starting CoCl₂·6H₂O, confirming the formation of new compounds. researchgate.netresearchgate.net

Crystallographic Data for Cobalt(II) Chloride Hexahydrate

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.netjps.jpoup.com |

| Space Group | C2/m | researchgate.netjps.jpoup.com |

| a (Å) | 10.380(2) | oup.com |

| b (Å) | 7.048(1) | oup.com |

| c (Å) | 6.626(1) | oup.com |

| β (°) | 122.01(1) | oup.com |

| Z | 2 | researchgate.netjps.jpoup.com |

Analysis of Cobalt(II) Coordination Geometry and Ligand Arrangement

The coordination environment around the cobalt(II) ion in CoCl₂·6H₂O has been elucidated through single-crystal X-ray diffraction. The Co(II) ion exhibits a slightly distorted octahedral coordination geometry. researchgate.netoup.com The central cobalt atom is coordinated to four water molecules and two chloride ions, forming the complex cation [CoCl₂(H₂O)₄]. jps.jpoup.com

Studies reveal that in the solid state, the four water molecules occupy the equatorial positions of the octahedron, while the two chloride ions are located at the axial positions. oup.com This specific arrangement results in a trans-dichloro configuration. The remaining two water molecules in the formula unit are not directly coordinated to the cobalt ion but are part of the crystal lattice. jps.jpoup.com In derivatives of cobalt(II) chloride, the coordination geometry can vary, with ligands such as isonicotinamide (B137802) or 1,10-phenanthroline (B135089) replacing the water molecules, but the octahedral geometry around the Co(II) center is often preserved. researcher.lifeasianpubs.org

Coordination Details of the [CoCl₂(H₂O)₄] Complex

| Feature | Description | Reference |

| Coordination Number | 6 | researchgate.net |

| Geometry | Slightly distorted octahedral | researchgate.netoup.com |

| Coordinated Ligands | 4 H₂O, 2 Cl⁻ | jps.jpoup.com |

| Ligand Arrangement | trans-[CoCl₂(H₂O)₄] | oup.com |

| Equatorial Positions | Four water molecules | oup.com |

| Axial Positions | Two chloride ions | oup.com |

Investigation of Hydrogen Bonding Networks and Supramolecular Assemblies

The crystal structure of cobalt(II) chloride hexahydrate is extensively stabilized by a network of hydrogen bonds. jps.jp The coordinated water molecules act as hydrogen bond donors, forming O-H···O type hydrogen bonds that link the individual [CoCl₂(H₂O)₄] units together. jps.jp The two uncoordinated water molecules, often referred to as lattice water, are also integral to this network, forming hydrogen bonds with the coordinated chloride ions. oup.com This intricate network of hydrogen bonds results in a layered structure parallel to the (001) crystal plane, which explains the perfect cleavage observed in these crystals. jps.jp

In various derivatives of CoCl₂·6H₂O, hydrogen bonding and other non-covalent interactions play a crucial role in constructing complex supramolecular assemblies. researcher.lifemdpi.com For example, in a one-dimensional coordination polymer synthesized from CoCl₂·6H₂O, extensive hydrogen bonding stabilizes the three-dimensional supramolecular architecture. researcher.life Similarly, in other cobalt(II) complexes, interactions such as anion–π, π–π stacking, and C–H···O bonds, in addition to hydrogen bonding, lead to the formation of layered assemblies and complex 3D networks. mdpi.compreprints.org

Vibrational Spectroscopy Applications in Structural Assignment

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable insights into the molecular structure, bonding, and ligand-metal interactions within cobalt(II) chloride hexahydrate and its derivatives.

Fourier-Transform Infrared (FTIR) Spectroscopy for Ligand-Metal Interactions

FTIR spectroscopy is a powerful tool for characterizing the functional groups and bonding within CoCl₂·6H₂O. The presence of water molecules, both coordinated and as lattice water, gives rise to distinct absorption bands. A strong, broad absorption band observed around 3400 cm⁻¹ is attributed to the O-H stretching vibrations (ν(O-H)) of the water molecules. google.comsemanticscholar.org The bending vibration (δ(H₂O)) of these water molecules appears as a sharp peak around 1620-1650 cm⁻¹. google.comsemanticscholar.orgresearchgate.net

The interaction between the cobalt ion and the water ligands can be probed in the low-frequency region of the FTIR spectrum. Bands observed below 1000 cm⁻¹ are often assigned to the vibrational modes of metal-oxygen (Co-O) stretching, providing direct evidence of the ligand-metal interaction. google.comsemanticscholar.org For instance, a band identified around 630 cm⁻¹ has been attributed to a Co-O interaction. semanticscholar.org The analysis of FTIR spectra is also crucial in studying derivatives, where shifts in the vibrational frequencies of the ligands upon coordination to the cobalt center confirm the formation of the complex.

Characteristic FTIR Bands for Cobalt(II) Chloride Hexahydrate

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3400 | O-H stretching of water | google.comsemanticscholar.org |

| ~1624-1650 | H-O-H bending of water | google.comsemanticscholar.orgresearchgate.net |

| < 1000 | Co-O stretching vibrations | google.com |

| ~630 | Metal-oxygen interaction | semanticscholar.org |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy complements FTIR by providing information on different vibrational modes, particularly those that are symmetric and less active in the infrared spectrum. For molecules with a center of symmetry, such as the [CoCl₂(H₂O)₄] unit in CoCl₂·6H₂O, vibrational modes are subject to the rule of mutual exclusion: symmetric modes are Raman active, while antisymmetric modes are IR active. acs.org

Studies on cobalt-containing compounds have utilized Raman spectroscopy to identify vibrational modes. For instance, in Co₃O₄, characteristic Raman peaks are observed at 189.48, 462.91, 505.70, and 662.60 cm⁻¹, which are assigned to specific vibrational modes (F₂g, E_g, F₂g, and A₁g, respectively). rsc.org While detailed Raman spectra specifically for single-crystal CoCl₂·6H₂O are less commonly reported in the provided context, the technique is valuable for studying its derivatives and related cobalt oxides. rsc.orgresearchgate.net The analysis of vibrational modes can help to understand structural disorder and the effects of doping in cobalt-containing nanomaterials. researchgate.net

Electronic Spectroscopy for Electronic Structure and Coordination Environment

Electronic spectroscopy is a powerful tool for probing the electronic structure of transition metal complexes like cobalt chloride hexahydrate. By analyzing the absorption of electromagnetic radiation in the ultraviolet and visible regions, detailed information about d-d electronic transitions and charge transfer events can be obtained.

The UV-Vis spectrum of this compound is characterized by absorption bands that arise from electronic transitions between the d-orbitals of the Co(II) ion and charge transfer processes. In an aqueous solution, where the cobalt ion exists as the hexaaquacobalt(II) complex, [Co(H₂O)₆]²⁺, the solution is pink. chemeurope.comwikidoc.org This color is due to weak d-d transitions that are characteristic of an octahedral coordination geometry around the d⁷ Co(II) ion. ajol.info

Specifically, the UV-Vis spectrum of an aqueous solution of this compound exhibits d-d transition peaks around 525 nm and 650 nm. yachaytech.edu.ec These transitions are Laporte-forbidden but become observable due to vibronic coupling, which causes a temporary loss of symmetry in the molecule. yachaytech.edu.ec The presence of two d-d transitions suggests a high-spin configuration for the Co(II) ion. yachaytech.edu.ec In different solvent systems, such as a mixture of ethylene (B1197577) glycol and choline (B1196258) chloride, the dominant species can become the tetrahedral [CoCl₄]²⁻ complex, which imparts a blue color to the solution. rsc.orgresearchgate.net The electronic spectrum of this tetrahedral complex shows characteristic absorption peaks between 600 and 750 nm, which are attributed to metal-ligand charge-transfer complexes. researchgate.net

Table 1: UV-Vis Absorption Data for this compound and Related Complexes

| Complex/Solvent System | Wavelength (nm) | Transition Type | Reference |

|---|---|---|---|

| Aqueous Solution | ~525, ~650 | d-d | yachaytech.edu.ec |

| Aqueous Solution | ~200 | Charge Transfer | yachaytech.edu.ec |

| Ethylene Glycol/Choline Chloride | 600-750 | Metal-Ligand Charge Transfer | researchgate.net |

| Complex with Cefuroxime | ~335 | Charge Transfer | ajol.info |

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying paramagnetic species, such as the Co(II) ion in this compound, which possesses unpaired electrons. rsc.org The Co(II) ion is a d⁷ transition metal and can exist in either a high-spin (S=3/2) or low-spin (S=1/2) state. rug.nl

EPR studies can provide valuable information about the electronic spin state and the local coordination geometry of the cobalt center. rsc.orgmarquette.edu For instance, in a deep eutectic solvent composed of ethylene glycol and choline chloride, EPR spectroscopy has been used to probe the chemical environment of Co²⁺. rsc.org The g-factor values obtained from the EPR spectra can help distinguish between different coordination geometries. Tetrahedral Co²⁺ complexes typically exhibit g-values in the range of 2.2–2.4. rsc.org

The EPR spectra of high-spin Co(II) are influenced by the zero-field splitting parameter (E/D), and the resolution of the ⁵⁹Co hyperfine structure is sensitive to strain in the complex, allowing for structural inferences. marquette.edu However, in a pure aqueous solution, Co(II) in the hexa-aqua form, [Co(H₂O)₆]²⁺, often does not exhibit a discernible EPR signal, even at low temperatures like 100K. researchgate.net This highlights the importance of the specific chemical environment in obtaining informative EPR spectra for Co(II) complexes. marquette.edunih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Speciation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ⁵⁹Co NMR, is a powerful tool for investigating the speciation of cobalt complexes in solution. cdnsciencepub.comacs.orgscispace.com The chemical shift of the ⁵⁹Co nucleus is highly sensitive to its chemical environment, including the nature of the ligands and the formation of ion pairs. cdnsciencepub.comacs.orgnih.gov

Studies have shown that the ⁵⁹Co chemical shift changes significantly upon the addition of various anions to a solution containing a cobalt complex, indicating the formation of ion pairs. cdnsciencepub.com For example, the interaction between the tris(ethylenediamine)cobalt(III) cation and different anions results in measurable shifts in the ⁵⁹Co resonance. acs.org This sensitivity allows for the determination of association constants for these ion pairs. cdnsciencepub.com

While much of the ⁵⁹Co NMR research has focused on Co(III) complexes due to their typically sharper signals, studies on paramagnetic Co(II) complexes are also conducted. pascal-man.comosti.govohiolink.edu In addition to ⁵⁹Co NMR, ¹H NMR can also provide insights into the solution-state structure and dynamics. For instance, in a deep eutectic solvent, differences in the ¹H NMR chemical shifts between systems containing cobalt chloride and cobalt sulfate (B86663) indicate different chemical environments for the Co²⁺ ion. rsc.orgrsc.orgresearchgate.net

Thermal Analysis for Hydrate (B1144303) Stability and Decomposition Pathways

Thermal analysis techniques are crucial for understanding the stability of the hydrate forms of cobalt chloride and for elucidating their decomposition pathways upon heating. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods employed for this purpose.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound (CoCl₂·6H₂O), TGA reveals a multi-step decomposition process corresponding to the loss of water molecules of hydration. scielo.brresearchgate.net

The compound is stable up to approximately 31.2 °C. scielo.brscielo.br The subsequent mass loss occurs in overlapping stages between 31.2 °C and 202.5 °C, corresponding to the loss of all six water molecules. scielo.brscielo.br This total mass loss is experimentally determined to be around 45.2%, which aligns with the stoichiometric percentage of water in the hexahydrate (45.4%). scielo.brscielo.br

The decomposition can be broken down into discrete steps. One proposed scheme suggests an initial loss of four water molecules, followed by the loss of one more, and finally the last water molecule to form anhydrous cobalt chloride. researchgate.net Another study indicates that the dehydration becomes extensive after the compound melts at about 50 °C, with the formation of the dihydrate occurring at 120 °C. tdl.org At higher temperatures, between approximately 606 °C and 760 °C, further decomposition occurs with the release of chlorine and the formation of cobalt(II,III) oxide (Co₃O₄). scielo.br

Table 2: TGA Decomposition Stages of this compound

| Temperature Range (°C) | Mass Loss (%) | Process | Reference |

|---|---|---|---|

| 31.2 - 202.5 | ~45.2 | Loss of 6 H₂O | scielo.brscielo.br |

| 605.9 - 759.8 | ~20.7 | Decomposition to Co₃O₄ | scielo.br |

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature, providing information about phase transitions and thermal events. The DSC curve for this compound confirms the endothermic events observed in thermal analysis, corresponding to the dehydration process. scielo.brscielo.br

The DSC curve shows endothermic peaks that align with the mass loss steps observed in TGA. scielo.br For example, endothermic peaks are observed at approximately 71.5 °C, 120.3 °C, 158.7 °C, and 189.5 °C, which are related to the loss of the six water molecules. scielo.brscielo.br The enthalpy changes (ΔH) associated with the successive dehydration steps have been determined, with values of 81.5 kJ mol⁻¹, 19.8 kJ mol⁻¹, and 98.1 kJ mol⁻¹ for the loss of 4, 1, and 1 mole of water, respectively. researchgate.net

DSC has also been employed to study the phase transitions of mixtures containing this compound, such as in the formation of deep eutectic solvents. chemrxiv.orgresearchgate.netchemrxiv.org

Table 3: DSC Thermal Events for this compound

| Peak Temperature (°C) | Associated Process | Reference |

|---|---|---|

| 71.5 | Dehydration | scielo.brscielo.br |

| 120.3 | Dehydration | scielo.brscielo.br |

| 158.7 | Dehydration | scielo.brscielo.br |

| 189.5 | Dehydration | scielo.brscielo.br |

Surface and Morphological Characterization Techniques

The surface and morphological characteristics of this compound, including its topography, elemental composition, and nanostructure, are critical to understanding its properties and behavior. These features are meticulously examined using a suite of high-resolution imaging and analysis techniques.

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology of materials at the micro and nanoscale. When coupled with Energy Dispersive X-ray Spectroscopy (EDX), it also provides elemental analysis of the sample.

Research Findings:

SEM analysis of materials synthesized using this compound reveals a variety of morphologies depending on the preparation method and resulting compound. For instance, in the synthesis of cobalt-copper laminated nanostructures, SEM images show distinct layers, with the cobalt layers appearing lighter. nmfrc.org In the formation of cobalt apatite, an increase in cobalt content leads to smaller, more irregular crystallites that form agglomerates. neliti.com Similarly, cobalt oxide nanoparticles (Co3O4-NPs) synthesized using Clitoria ternatea flower extracts exhibit spherical and irregular structures with particle sizes ranging from 13 to 17 nm. wjarr.comwjarr.com The morphology of cobalt particles prepared by reducing this compound can be flower-like, with dendritic or sword-like petals depending on the solvent system used. scientific.net

EDX analysis consistently confirms the presence of cobalt and other expected elements in the synthesized materials. For example, in cobalt selenide (B1212193) thin films, EDX spectra show the atomic percentages of cobalt and selenium, which are dependent on the number of deposition cycles. naturalspublishing.com In the case of cobalt complexes, EDX confirms the presence of cobalt, carbon, nitrogen, oxygen, and chlorine. nih.govresearchgate.net It is a crucial technique for verifying the elemental composition and purity of the synthesized materials. researchgate.netnih.govchalcogen.ro

Interactive Table: SEM-EDX Findings for Cobalt-Containing Materials

| Material | SEM Morphology | EDX Elemental Composition |

|---|---|---|

| Cobalt-Copper Nanostructures | Laminated layers, with cobalt appearing lighter. nmfrc.org | Confirms presence of Co and Cu. |

| Cobalt Apatite | Smaller, irregular, agglomerated crystallites with increasing cobalt content. neliti.com | Confirms presence of Co, Ca, P, O. |

| Cobalt Oxide Nanoparticles | Spherical and irregular structures, 13-17 nm in size. wjarr.comwjarr.com | Confirms presence of Co and O. wjarr.com |

| Cobalt Particles | Flower-like with dendritic or sword-like petals. scientific.net | Confirms presence of Co. |

| Cobalt Selenide Thin Films | Varies with deposition cycles. naturalspublishing.com | Atomic % of Co and Se varies with deposition cycles. naturalspublishing.com |

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the detailed analysis of the internal structure, size, and shape of nanomaterials.

Research Findings:

TEM analysis of nanoparticles synthesized from this compound precursors provides valuable insights into their nanostructure. For instance, cobalt-substituted magnetite nanoparticles are shown to be quasi-spherical with a mean particle size of approximately 11 nm. mdpi.com The size and morphology of these nanoparticles can be correlated with the cobalt concentration. mdpi.com In another study, green-synthesized cobalt oxide nanoparticles were found to be spherical, with no impurities detected. researchgate.net

TEM is also instrumental in determining the crystalline nature of nanoparticles. For example, TEM images of cobalt oxide nanoparticles revealed a sphere-like morphology with an average size of 17.5 nm. researchgate.net The analysis of cobalt nanoparticles used in genotoxicity studies showed a majority of spherical nanoparticles with significant agglomerations, having a mean size of 28.25 ± 18.18 nm. researchgate.net

Interactive Table: TEM Findings for Cobalt-Based Nanoparticles

| Nanoparticle Type | Morphology | Size | Additional Notes |

|---|---|---|---|

| Cobalt-Substituted Magnetite | Quasi-spherical. mdpi.com | ~11 nm. mdpi.com | Size correlates with cobalt concentration. mdpi.com |

| Green-Synthesized Cobalt Oxide | Spherical. researchgate.net | 22 nm. mdpi.com | No impurities observed. researchgate.net |

| Cobalt Oxide | Sphere-like. researchgate.net | 17.5 nm. researchgate.net | - |

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a sample's surface. It can be used to measure surface roughness and visualize surface features at the nanoscale. nist.govanton-paar.comazooptics.com

Research Findings:

AFM has been employed to characterize the surface of thin films and nanofibers derived from this compound. In the case of cobalt hexacyanoferrate thin films, AFM micrographs revealed a rough surface composed of well-defined crystallites or crystal clusters with dimensions between 50 and 350 nm. gssrr.org For cobalt selenide thin films, AFM images showed a uniformly grained and compact morphological surface with an average grain size of 0.05 µm and a surface roughness of 0.001 µm. ijres.org

When used to study cobalt chloride/poly(ethylene oxide) hybrid nanofibers, AFM images indicated a uniform and smooth surface. researchgate.net The surface roughness of these nanofibers was quantified, with a 1-D surface roughness average of 57 nm along a nanofiber and a 2-D surface roughness average of 292 nm for a larger area. researchgate.net In the analysis of cobalt-doped zinc sulfide (B99878) thin films, AFM confirmed a smooth surface with evenly dispersed small grains. nih.gov

Interactive Table: AFM Findings for Cobalt-Containing Materials

| Material | Surface Topography | Roughness/Dimensions |

|---|---|---|

| Cobalt Hexacyanoferrate Thin Films | Rough surface with well-defined crystallites/clusters. gssrr.org | 50 - 350 nm. gssrr.org |

| Cobalt Selenide Thin Films | Uniformly grained and compact. ijres.org | Average grain size: 0.05 µm; Surface roughness: 0.001 µm. ijres.org |

| Cobalt Chloride/PEO Nanofibers | Uniform and smooth. researchgate.net | 1-D roughness: 57 nm; 2-D roughness: 292 nm. researchgate.net |

Complexation Chemistry and Coordination Compounds of Cobalt Ii Chloride Hexahydrate

Synthesis and Characterization of Cobalt(II) Complexes with Organic Ligands

The synthesis of cobalt(II) complexes often involves the reaction of cobalt(II) chloride hexahydrate with organic ligands in a suitable solvent. The resulting coordination compounds can be characterized by various spectroscopic and analytical techniques to determine their structure and properties.

Schiff Base Ligands and Their Coordination Modes

Schiff bases, formed by the condensation of primary amines and carbonyl compounds, are a prominent class of ligands in coordination chemistry due to their synthetic accessibility and structural variety. mdpi.comglobalresearchonline.net They can coordinate to metal ions through various donor atoms, most commonly the imine nitrogen and another atom such as oxygen or sulfur. globalresearchonline.netscirp.orgechemcom.com

The coordination of Schiff base ligands to cobalt(II) can result in complexes with different geometries, including octahedral and square planar. globalresearchonline.netscirp.org For instance, a Schiff base derived from isonicotinic acid hydrazide and 4-chlorobenzaldehyde (B46862) was found to coordinate to Co(II) through the enolic oxygen and azomethine nitrogen, resulting in a square planar geometry. globalresearchonline.net In another study, a Schiff base derived from isoniazid (B1672263) and pyridine-4-carboxaldehyde formed an octahedral complex with cobalt(II), where the ligand coordinated through the pyridine (B92270) nitrogen atoms. scirp.org

The coordination mode can be influenced by the specific structure of the Schiff base ligand. For example, a pentadentate Schiff base derivative of 4-aminoantipyrine (B1666024) was shown to form tetragonal complexes with Co(II). researchgate.net The coordination of the imine nitrogen and other donor groups like the C-S group to the metal center is confirmed by shifts in their respective stretching frequencies in the infrared spectra of the complexes. researchgate.net

Table 1: Examples of Cobalt(II) Complexes with Schiff Base Ligands

| Ligand | Coordination Mode | Resulting Geometry | Reference |

| N'-[(4-chlorophenyl) methylidene] pyridine-4-carbohydrazide | Enolic oxygen and azomethine nitrogen | Square Planar | globalresearchonline.net |

| N'-(pyridine-4-carboxaldehyde) isonicotinoylhydrazone | Pyridine nitrogen atoms | Octahedral | scirp.org |

| 3,3'-thiodipropionic acid bis(4-amino-5-ethylimino- 2,3-dimethyl-1-phenyl-3-pyrazoline) | Imine nitrogen and C-S group | Tetragonal | researchgate.net |

| Schiff base from 9,10-phenanthrenequinone and 2-mercaptoaniline | Imine nitrogen, thione group, and oxygen atom of 9,10-phenanthrenequinone | Octahedral | echemcom.comsamipubco.com |

| Reduced Schiff base N-(2-hydroxybenzyl)alanine | {O⁻phenolic,N,O⁻carboxyl} and {N,O⁻carboxyl} | Octahedral/Tetrahedral | nih.gov |

Pyrazole-Based Ligands and Their Binding Geometries

Pyrazole-based ligands are another important class of N-donor ligands that form stable complexes with cobalt(II). The coordination of these ligands can lead to various geometries, including tetrahedral and octahedral. mdpi.comccsenet.orgresearchgate.net

For example, dichloridobis(3,4,5-trimethyl-1H-pyrazole-κN²)cobalt(II) exhibits a distorted tetrahedral geometry with the two pyrazole (B372694) ligands acting as monodentate donors. ccsenet.org In contrast, bis[1-methoxy-2,2,2-tris-(pyrazol-1-yl-κN²)ethane]-cobalt(II) bis-perchlorate has a distorted octahedral geometry where the cobalt(II) ion is coordinated by two tridentate pyrazole-based ligands. ccsenet.org

The binding geometry is also influenced by the nature of other ligands present in the coordination sphere. A series of five-coordinate cobalt(II) complexes with a tetradentate pyrazole-based ligand and pseudohalide co-ligands were found to have a distorted trigonal bipyramidal geometry. tandfonline.com The solid-state synthesis of bispyrazole cobalt(II) salts, [(HPz)₂CoCl₂], has also been reported, where the coordination of the metal to the ligand occurs through the pyridine-nitrogen. ajol.info

Table 2: Geometries of Cobalt(II) Complexes with Pyrazole-Based Ligands

| Ligand | Ancillary Ligands/Counterions | Coordination Geometry | Reference |

| 3,4,5-trimethyl-1H-pyrazole | Chloride | Distorted Tetrahedral | ccsenet.org |

| 1-methoxy-2,2,2-tris-(pyrazol-1-yl)ethane | Perchlorate | Distorted Octahedral | ccsenet.org |

| N,N-diethyl-N′,N′-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)ethane-1,2-diamine | Pseudohalides (NCO⁻, NCS⁻) | Distorted Trigonal Bipyramidal | tandfonline.com |

| Pyrazole | Chloride | Tetrahedral | ajol.info |

| Sulfadiazine-pyrazole derivative | Water, Nitrate (B79036) | Distorted Octahedral | mdpi.com |

Macrocyclic Ligand Systems and Metal-Ligand Spin States

Macrocyclic ligands are large, cyclic molecules that can encapsulate metal ions, forming highly stable complexes. Cobalt(II) complexes with macrocyclic ligands often exhibit interesting magnetic properties, including spin-crossover behavior. rsc.orgrsc.org The spin state of the cobalt(II) ion (high-spin S = 3/2 or low-spin S = 1/2) can be influenced by the structure of the macrocyclic ligand and the nature of any axial ligands. rsc.orgrsc.org

For instance, a series of mononuclear cobalt(II) complexes with a tetradentate macrocyclic ligand, N,N'-di-tert-butyl-2,11-diaza mdpi.com3pyridinophane, and pseudohalide coligands showed that the spin-crossover temperature could be tuned by changing the pseudohalide. rsc.org The complexes with NCS⁻ and NCSe⁻ exhibited gradual spin-crossover, while the complex with [C(CN)₂]⁻ remained in the low-spin state up to 260 K. rsc.org

In another example, a pyridazine-containing Schiff-base macrocycle was used to synthesize a series of dicobalt(II) complexes. rsc.org By varying the axial ligands (e.g., H₂O, N₃⁻, NCS⁻, Cl⁻), it was possible to control the spin state of the cobalt(II) ions, resulting in high-spin, spin-crossover, and low-spin complexes. rsc.org Five-coordinate cobalt(II) complexes of macrocyclic Schiff base ligands have also been synthesized and are predominantly low-spin with a square pyramidal geometry. tandfonline.comtandfonline.com

Amine-Based Coordination Compounds via Mechanochemical Routes

Mechanochemistry, which involves reactions induced by mechanical force, provides a solvent-free route for the synthesis of coordination compounds. researchgate.netdntb.gov.uaresearchgate.net Cobalt(II) chloride hexahydrate has been reacted with primary aromatic amines by co-grinding to form solid coordination compounds. researchgate.net

These reactions are typically carried out by grinding the reactants in a specific metal-to-ligand ratio. researchgate.net The formation of the complex is often indicated by a color change. researchgate.net Studies have shown that the position of substituent groups on the aromatic amine can influence the success of the reaction, with para or meta positions being more favorable than ortho positions. researchgate.net Electron-withdrawing substituents or additional aromatic rings can have a negative impact on the formation of these solid coordination compounds. researchgate.net This method offers a more environmentally friendly alternative to traditional solvent-based syntheses. dntb.gov.uaresearchgate.net

Solvation and Speciation Studies in Non-Aqueous and Deep Eutectic Solvents

The solvation and speciation of cobalt(II) ions are crucial for understanding its chemical behavior in various media. While in aqueous solutions, Co(II) primarily exists as the pink hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, its coordination environment can change significantly in non-aqueous and deep eutectic solvents. vaia.comresearchgate.netlibretexts.org

Deep eutectic solvents (DESs) are a class of ionic liquids that are gaining attention as alternative solvents for metal recovery and other applications. rsc.orgrsc.org The speciation of Co(II) in these solvents is complex and depends on the composition of the DES and the presence of other coordinating species. rsc.orgresearchgate.net

In a study using an ethylene (B1197577) glycol:choline (B1196258) chloride-based DES, it was found that Co(II) predominantly forms a tetrahedral complex. rsc.org The addition of different cobalt salts (CoCl₂·6H₂O vs. CoSO₄·7H₂O) led to different dominant species: [CoCl₄]²⁻ and [CoCl₃(SO₄)]³⁻, respectively. rsc.org This highlights the tunability of the Co(II) coordination environment in DESs.

Spectroscopic Probing of Cobalt(II) Speciation in Solution

Spectroscopic techniques are powerful tools for investigating the speciation of cobalt(II) in solution. UV-Vis spectroscopy is particularly useful, as the color of cobalt(II) complexes is highly dependent on their coordination geometry. Octahedral Co(II) complexes are typically pink or red, while tetrahedral complexes are blue. nih.govlibretexts.org

Theoretical studies using X-ray absorption spectroscopy (XAS) and resonant inelastic X-ray scattering (RIXS) have been employed to identify the spectral signatures of different Co(II) species in aqueous solution, such as octahedral [Co(H₂O)₆-ₓClₓ]⁽²⁻ˣ⁾⁺ and tetrahedral [Co(H₂O)₄-ₓClₓ]⁽²⁻ˣ⁾⁺ complexes. chemrxiv.orgchemrxiv.org These studies show that different species can coexist in equilibrium. chemrxiv.org

In DESs, spectroscopic methods like UV-Vis, NMR, and EPR, combined with computational modeling, have been used to elucidate the coordination sphere of Co(II). rsc.orgresearchgate.net For instance, in a choline chloride-based DES, UV-Vis and EPR spectroscopy confirmed the tetrahedral coordination of Co(II). rsc.org

Table 3: Spectroscopic Techniques for Cobalt(II) Speciation

| Technique | Information Obtained | Reference |

| UV-Visible Spectroscopy | Distinguishes between octahedral (pink/red) and tetrahedral (blue) geometries. | nih.govlibretexts.org |

| X-ray Absorption Spectroscopy (XAS) | Provides element-specific information on the electronic structure and coordination. | chemrxiv.orgchemrxiv.org |

| Resonant Inelastic X-ray Scattering (RIXS) | Offers detailed insights into electronic structure and species identification. | chemrxiv.orgchemrxiv.org |

| Nuclear Magnetic Resonance (NMR) | Probes the chemical environment around the Co(II) ion. | rsc.org |

| Electron Paramagnetic Resonance (EPR) | Characterizes paramagnetic Co(II) species and their coordination geometry. | rsc.org |

Influence of Solvent Composition on Coordination Geometry

The coordination geometry of the cobalt(II) ion is highly sensitive to the composition of the solvent system. This sensitivity is most famously observed in the phenomenon of solvatochromism, where solutions of cobalt(II) chloride exhibit different colors depending on the solvent used. researchgate.netiucr.org This color change is a direct visual indicator of a shift in the coordination environment around the Co(II) center, typically an equilibrium between octahedral and tetrahedral geometries. rsc.orgresearchgate.net

In aqueous solutions, cobalt(II) chloride hexahydrate dissolves to form the pink hexaaquacobalt(II) cation, [Co(H₂O)₆]²⁺, which has an octahedral geometry. iucr.orgrsc.org However, the introduction of other solvents or an increase in chloride ion concentration can shift this equilibrium. The general equilibrium can be represented as:

[Co(H₂O)₆]²⁺ (aq, pink) + 4Cl⁻ (aq) ⇌ [CoCl₄]²⁻ (aq, blue) + 6H₂O (l) rsc.org

The nature of the solvent dictates the position of this equilibrium. Key factors include the solvent's polarity, its ability to form hydrogen bonds, and its coordinating strength compared to water and chloride ions.

Polar Protic vs. Polar Aprotic Solvents: Spectrophotometric studies show that in most polar protic solvents, such as methanol (B129727) and ethylene glycol, the cobalt(II) complex tends to be pink, suggesting a preference for an octahedral geometry where solvent molecules coordinate to the cobalt ion. researchgate.netsaudijournals.com Conversely, in many polar aprotic solvents like acetone, dimethylformamide (DMF), and acetonitrile, the solution turns blue. researchgate.netsaudijournals.com This blue color is characteristic of the tetrahedral tetrachloridocobaltate(II) anion, [CoCl₄]²⁻. rsc.orgsaudijournals.com The formation of tetrahedral complexes is favored in these solvents, which are less capable of displacing the chloride ligands from the cobalt's primary coordination sphere.

Alcohol Chain Length and Hydroxyl Groups: Within a series of alcoholic solvents, the outcome is not solely dependent on the hydrogen bonding ability but also on the hydrocarbon chain length. researchgate.net For instance, while methanol solutions are light pink, ethanol (B145695) can produce a bluish-pink solution, and butanol results in a blue color, indicating a greater shift towards a tetrahedral geometry as the alkyl chain length increases. researchgate.net However, the number of coordinating hydroxyl groups is also critical. Ethylene glycol, with two hydroxyl groups, maintains the pink color of an octahedral complex more effectively than ethanol, which has only one. researchgate.net

Other Coordinating Solvents: Reactions with other types of oxygen-donor solvents, such as ethers, also demonstrate the solvent's influence. The reaction of cobalt chloride hexahydrate with dimethoxyethane (dme), di(2-methoxyethyl) ether (diglyme), and tetrahydrofuran (B95107) (thf) can yield complex dinuclear or polymeric structures containing both four-coordinate (tetrahedral) and six-coordinate (octahedral) cobalt ions within the same molecule. semanticscholar.org

The following table summarizes the observed colors and inferred coordination geometries of cobalt(II) chloride in various solvents.

| Solvent | Type | Observed Color | Predominant Geometry | UV-Vis Absorption Bands (nm) | Reference |

| Water | Polar Protic | Pink / Reddish-Pink | Octahedral ([Co(H₂O)₆]²⁺) | 512 | rsc.orgaip.org |

| Methanol | Polar Protic | Light Pink | Octahedral | 525 | researchgate.netsaudijournals.com |

| Ethanol | Polar Protic | Bluish-Pink | Equilibrium (Octahedral ⇌ Tetrahedral) | 528, 660 | researchgate.netsaudijournals.com |

| Ethylene Glycol | Polar Protic | Pink | Octahedral | 525 | researchgate.net |